molecular formula C8H6N2O B1359955 4-Cyanobenzamide CAS No. 3034-34-2

4-Cyanobenzamide

Cat. No. B1359955
Key on ui cas rn: 3034-34-2
M. Wt: 146.15 g/mol
InChI Key: FUKWTMJZHKZKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06433211B1

Procedure details

Terephthalonitrile (128 g) and tert-butanol (2432 g) were placed in a four-neck flask, and the mixture was heated to 80° C. with stirring. To the mixture, a 20% aqueous solution (13.4 g) of sodium hydroxide was added over three hours by use of a tube pump. Liquid chromatographic analysis revealed that the reaction mixture contained 71.5 g of p-cyanobenzamide (yield 49%) and 64 g of terephthalonitrile (conversion 50%). The reaction mixture was cooled to 25° C., neutralized with concentrated sulfuric acid (98% by weight), and heated under reduced pressure so as to concentrate the mixture and to remove tert-butanol (1824 g). After normal pressure was restored, the mixture was cooled to 25° C., and water (540 g) was added thereto. Subsequently, an aqueous solution (887.5 g) of sodium hypochlorite (effective chlorine 12%) was added to the reaction mixture over six hours while a 50% aqueous solution of sulfuric acid was added so as to maintain the pH of the mixture at 5-6. Liquid chromatographic analysis revealed that the reaction mixture contained 69.1 g of crude p-cyanobenzoic acid (yield 47%) and terephthalonitrile (64 g). Subsequently, the residual solvent (1090 g) was removed from the reaction mixture through distillation under reduced pressure. To the resultant mixture, a 48% aqueous solution of sodium hydroxide was added to thereby adjust the pH to 8, and the terephthalonitrile precipitated (60.2 g) was recovered through filtration. To the filtrate, concentrated sulfuric acid was added so as to adjust the pH to 3.0 and precipitate p-cyanobenzoic acid from its salt. The precipitate was dissolved by adding methanol (309 g) with heat, and the solution was cooled for crystallization, to thereby obtain 60.0 g of p-cyanobenzoic acid having a purity of 98% (yield 40%).
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
2432 g
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
64 g
Type
reactant
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
[C:1](#[N:10])[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[OH-:11].[Na+]>C(O)(C)(C)C>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([C:1]([NH2:10])=[O:11])=[CH:3][CH:4]=1)#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
128 g
Type
reactant
Smiles
C(C1=CC=C(C#N)C=C1)#N
Name
Quantity
2432 g
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
aqueous solution
Quantity
13.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
64 g
Type
reactant
Smiles
C(C1=CC=C(C#N)C=C1)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 71.5 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.